

Navigating the Chemical Landscape of 2-(4-nitrophenyl)propanedial: A Technical Overview

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)malonaldehyde

Cat. No.: B100980

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical identity and potential characteristics of 2-(4-nitrophenyl)propanedial. Direct experimental data and established protocols for this specific compound are not readily available in the public domain. Consequently, this document leverages data from structurally similar compounds to provide an informed perspective on its potential properties and synthesis. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data of Structurally Related Compounds

Due to the absence of specific data for 2-(4-nitrophenyl)propanedial, the following table summarizes the CAS number and molecular weight of closely related nitrophenyl-containing propanol and propanediol derivatives. These compounds share key structural motifs with the target molecule and can offer insights into its potential physicochemical properties.

Compound Name	CAS Number	Molecular Weight (g/mol)
2-(4-Nitrophenyl)propan-2-ol	22357-57-9	181.19
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol	2964-48-9	212.20
3-(4-nitrophenyl)propanal	80793-24-4	179.175

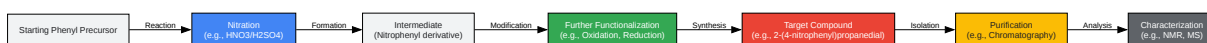
Inferred Synthesis and Experimental Protocols

While a specific synthesis protocol for 2-(4-nitrophenyl)propanediol is not documented in the provided search results, a general understanding of synthetic routes for analogous compounds can inform potential methodologies.

Potential Synthetic Approach

The synthesis of a related compound, 2-(4-nitrophenyl)propan-2-ol, can be achieved through the reduction of 2-(4-nitrophenyl)propan-2-one using a reducing agent like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) in an inert solvent such as tetrahydrofuran (THF) or ethanol.^[1] Another approach involves the nitration of a phenyl-containing precursor. The synthesis of various organic compounds, including those with a nitrophenyl group, often utilizes nitration reactions.^[1]

A general workflow for the synthesis of a nitrophenyl-containing compound might involve the following conceptual steps:



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Caption: Conceptual workflow for the synthesis of a nitrophenyl-containing organic compound.

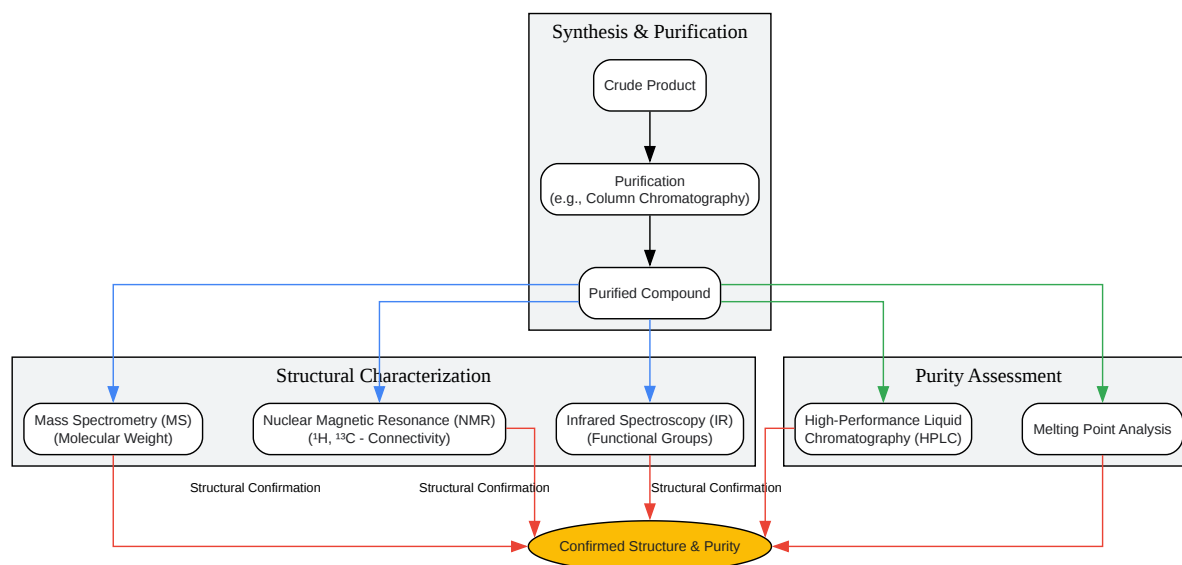
Potential Biological Significance

The biological activity of compounds containing the 4-nitrophenyl group is an area of interest in medicinal chemistry. For instance, 2-(4-nitrophenyl)propan-2-ol is noted for its ability to inhibit certain enzymes, such as lipases.[1][2] The nitro group is a strong electron-withdrawing group which can influence the electronic properties, solubility, and reactivity of the molecule.[1] It often plays a role in enhancing bioactivity or serves as a directing group in further chemical modifications.[1] The nitro group can also be reduced to an amino group, which can then interact with various biological targets.[1]

The related compound, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a known intermediate in the synthesis of the antibiotic chloramphenicol, highlighting the pharmaceutical relevance of this structural class.[3]

Logical Pathway for Compound Analysis

The analysis and characterization of a newly synthesized compound like 2-(4-nitrophenyl)propanediol would follow a standard logical progression to confirm its structure and purity.



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Caption: Standard workflow for the analysis and characterization of a synthesized chemical compound.

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References

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- 3. nbinno.com [nbinno.com]
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